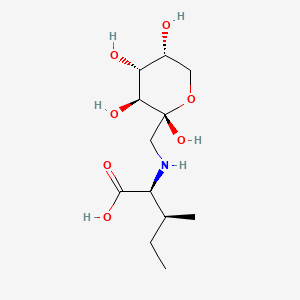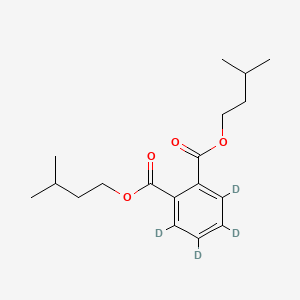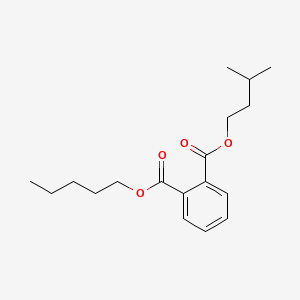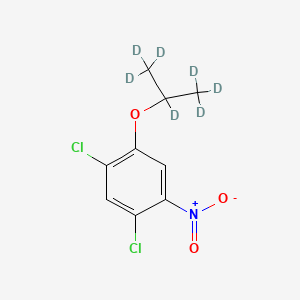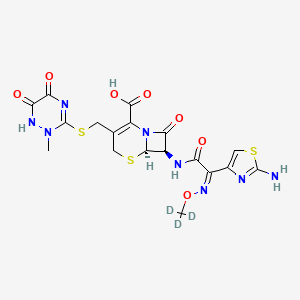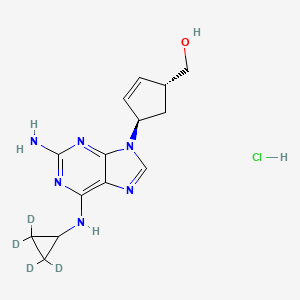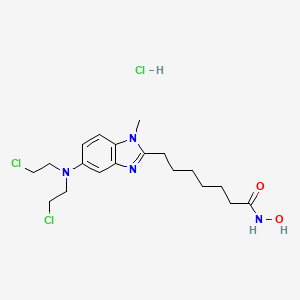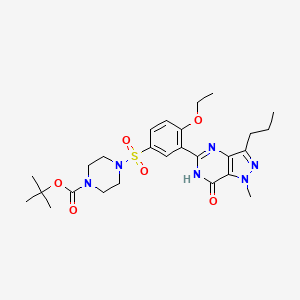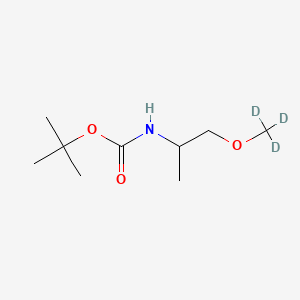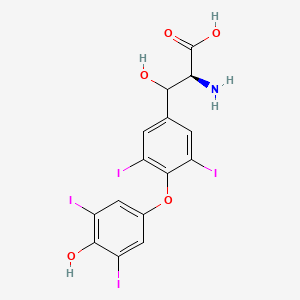
beta-Hydroxy thyroxine
Vue d'ensemble
Description
Beta-Hydroxy thyroxine is a compound with the molecular formula C15H11I4NO5 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of beta-Hydroxy thyroxine and its analogs has been a subject of research for the treatment of metabolic and neurodegenerative disorders . Sobetirome (GC-1) and Eprotirome (KB2115) were the first examples of TRβ selective thyromimetics . They showed promising actions against hypercholesterolemia and non-alcoholic steatohepatitis (NASH), and in the stimulation of hepatocytes proliferation .
Molecular Structure Analysis
The molecular structure of beta-Hydroxy thyroxine is characterized by the presence of iodine atoms, hydroxyl groups, and an amino-acidic side chain . The exact mass of the molecule is 792.6816 g/mol .
Physical And Chemical Properties Analysis
Beta-Hydroxy thyroxine has a molecular weight of 792.87 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The topological polar surface area is 113 Ų .
Applications De Recherche Scientifique
Alzheimer's Disease Therapy
Thyroxine has shown therapeutic potential in Alzheimer's disease (AD). In an animal model study, intraperitoneal administration of l-thyroxine into AD model mice prevented cognitive impairment and improved memory function. The mechanisms behind this include regulating cholinergic function, protecting against free radical damage, and rescuing hippocampal neurons from apoptosis, indicating some therapeutic potential in AD (Fu, Zhou, & Chen, 2010).
Pharmaceutical Formulations
Research on improving thyroxine's oral delivery has led to the study of its inclusion complex with gamma cyclodextrin (γ-CD). This complex aims to enhance thyroxine's aqueous solubility, bioavailability, stability, and reduce toxicity, thus improving pharmaceutical formulations (Lakkakula et al., 2012).
Metabolic Effects
Thyroxine plays a critical role in metabolism and physiological functions. Studies have identified 3-iodothyronamine (T1AM) as a naturally occurring derivative of thyroxine, acting as a potent agonist of the G protein–coupled trace amine receptor TAR1. Administering T1AM induces rapid physiological and behavioral consequences, suggesting a new signaling pathway opposite to those associated with thyroxine excess (Scanlan et al., 2004).
Gut Microbiota and Thyroxine Metabolism
Research has also explored the relation of gut microbiota with l-thyroxine through altered thyroxine metabolism in subclinical hypothyroidism subjects. The study found variations in gut microbiome among individuals with different l-thyroxine doses, suggesting that gut microbial composition may influence thyroxine metabolic capacity in the gut (Yao et al., 2020).
Thyroxine and Bone Metabolism
A randomized controlled trial evaluated the effect of physiological l-thyroxine treatment on bone metabolism in patients with subclinical hypothyroidism, revealing that l-thyroxine treatment accelerates bone turnover. This reflects early activation of bone remodeling units during initial replacement of subclinical hypothyroidism, indicating an adaptive mechanism to the preexistent hypothyroid state rather than clinically significant bone loss (Meier et al., 2004).
Safety And Hazards
Orientations Futures
Selective thyroid hormone receptor-beta (TRβ) agonists, like beta-Hydroxy thyroxine, are being researched for their potential in treating metabolic and neurodegenerative disorders . They could be of value for the treatment of conditions such as dyslipidemia, liver pathologies, and neurodegenerative diseases like multiple sclerosis (MS) .
Propriétés
IUPAC Name |
(2S)-2-amino-3-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO5/c16-7-3-6(4-8(17)13(7)22)25-14-9(18)1-5(2-10(14)19)12(21)11(20)15(23)24/h1-4,11-12,21-22H,20H2,(H,23,24)/t11-,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFVILYTCIFAPL-PXYINDEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148307 | |
| Record name | beta-Hydroxy thyroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Hydroxy thyroxine | |
CAS RN |
107849-54-7 | |
| Record name | beta-Hydroxy thyroxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107849547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxy thyroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




